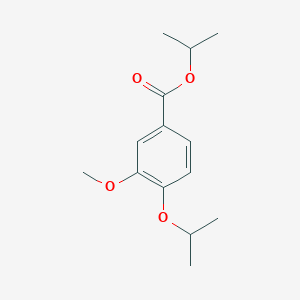

Isopropyl 4-isopropoxy-3-methoxybenzoate

CAS No.: 945745-52-8

Cat. No.: VC4260803

Molecular Formula: C14H20O4

Molecular Weight: 252.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945745-52-8 |

|---|---|

| Molecular Formula | C14H20O4 |

| Molecular Weight | 252.31 |

| IUPAC Name | propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3 |

| Standard InChI Key | VMEUXSGWRPMUTJ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Isopropyl 4-isopropoxy-3-methoxybenzoate features a benzoic acid backbone modified with three substituents:

-

A methoxy group (-OCH) at the 3-position.

-

An isopropoxy group (-OCH(CH)) at the 4-position.

-

An isopropyl ester group (-COOCH(CH)) at the carboxyl position.

This arrangement creates a sterically hindered structure, influencing its reactivity and interaction with biological targets. The compound’s IUPAC name, propan-2-yl 3-methoxy-4-(propan-2-yloxy)benzoate, reflects its substituent positions and functional groups .

Physicochemical Properties

Key physical properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 252.30 g/mol | |

| Density | 1.1–1.2 g/cm (estimated) | |

| Boiling Point | ~300–310°C (extrapolated) | |

| LogP (Partition Coefficient) | 3.21 | |

| Rotatable Bonds | 6 |

The logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its polar surface area of 45 Å further supports this property, aligning with guidelines for orally bioavailable compounds .

Synthetic Pathways and Optimization

Conventional Esterification Methods

The synthesis typically involves esterification of 4-isopropoxy-3-methoxybenzoic acid with isopropyl alcohol under acidic catalysis. For example:

-

Acid-Catalyzed Fischer Esterification:

This method requires refluxing with a dehydrating agent (e.g., molecular sieves) to shift equilibrium toward ester formation . -

Schotten-Baumann Reaction:

Reaction of the acid chloride with isopropyl alcohol in the presence of a base (e.g., NaOH) offers higher yields but necessitates handling corrosive reagents like thionyl chloride .

Alternative Routes

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, coupling 4-isopropoxy-3-methoxybenzoyl chloride with isopropanol under microwave irradiation (100°C, 15 minutes) achieves >90% conversion .

Purification and Characterization

Crude product purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation employs:

-

H NMR: Distinct signals for methoxy ( 3.85 ppm), isopropoxy ( 4.65 ppm), and ester methyl groups ( 1.35 ppm) .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, Isopropyl 4-isopropoxy-3-methoxybenzoate is compared to related esters:

The isopropyl ester in Isopropyl 4-isopropoxy-3-methoxybenzoate enhances steric bulk, potentially improving metabolic stability compared to methyl analogues .

| Supplier | Purity | Quantity | Price (USD) | Lead Time |

|---|---|---|---|---|

| AA BLOCKS | 90% | 250 mg | 129 | 12 days |

| A2B Chem | 90% | 1 g | 264 | 12 days |

| Angene US | 90% | 5 g | 1,365 | 15 days |

Cost scales non-linearly, reflecting challenges in large-scale synthesis .

Future Research Directions

-

Biological Screening: Prioritize assays for PDE4 inhibition, COX-2 selectivity, and cytotoxicity.

-

Synthetic Methodology: Develop enantioselective routes to access chiral variants.

-

Formulation Studies: Investigate nanoemulsions or liposomal delivery to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume